molecular formula C10H16O2 B2634235 1-Oxaspiro[5.5]undecan-9-one CAS No. 1067249-24-4

1-Oxaspiro[5.5]undecan-9-one

Cat. No.: B2634235
CAS No.: 1067249-24-4
M. Wt: 168.236
InChI Key: VXIVATBWBJCTFQ-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecan-9-one is a spirocyclic ketone of high interest in scientific research and development, particularly in the field of medicinal chemistry. Its unique spiro[5.5]undecane framework, which incorporates an oxygen atom, makes it a valuable synthetic intermediate and scaffold for constructing more complex bioactive molecules . Spirocyclic compounds like this one are frequently explored in drug discovery due to their three-dimensionality and potential for novel interactions with biological targets . This compound serves as a key precursor in the synthesis of various derivatives with potential applications. Research into similar spirocyclic structures has demonstrated their utility as potent soluble epoxide hydrolase (sEH) inhibitors for treating chronic kidney diseases and as core scaffolds in compounds investigated for the treatment of obesity, pain, and cardiovascular disorders . The molecular formula of this compound is C10H16O2, and its molecular weight is 168.23 g/mol . Its structure is defined by the SMILES notation C1CCOC2(C1)CCC(=O)CC2 . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-3-6-10(7-4-9)5-1-2-8-12-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVATBWBJCTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067249-24-4
Record name 1-oxaspiro[5.5]undecan-9-one
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Chemical Reactivity and Transformations of 1 Oxaspiro 5.5 Undecan 9 One

Fundamental Reaction Pathways

The reactivity of 1-Oxaspiro[5.5]undecan-9-one is largely dictated by the presence of its carbonyl group and the unique spirocyclic framework. This structure provides a rigid backbone that influences both steric and electronic effects in chemical reactions.

Carbonyl Group Reactivity: Oxidation and Reduction Studies

The carbonyl group at the 9-position is a key site for chemical transformations.

Oxidation: The ketone functionality can be oxidized to form dicarboxylic acids. This transformation typically involves strong oxidizing agents that can cleave the carbon-carbon bond adjacent to the carbonyl group. Common oxidizing agents for such reactions include potassium permanganate (B83412) and chromium trioxide.

Reduction: The carbonyl group readily undergoes reduction to yield the corresponding secondary alcohol, 1-oxaspiro[5.5]undecan-9-ol. smolecule.com This reaction is a common pathway for introducing new functional groups and stereocenters.

Reaction Reagent Product
OxidationPotassium permanganate, Chromium trioxideDicarboxylic acid derivatives
ReductionReducing agents1-Oxaspiro[5.5]undecan-9-ol

Nucleophilic and Electrophilic Addition/Substitution Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles.

Nucleophilic Addition: Nucleophilic addition reactions are a cornerstone of the reactivity of this compound. A variety of nucleophiles can be employed to form new carbon-carbon and carbon-heteroatom bonds. For instance, organometallic reagents such as Grignard reagents and organolithium compounds can add to the carbonyl group to produce tertiary alcohols. Similarly, enolates can participate in aldol-type additions.

Electrophilic Addition/Substitution: While less common for the carbonyl group itself, electrophilic additions can occur at other positions of the molecule, particularly if unsaturation is introduced into the spirocyclic system.

Intramolecular Rearrangements and Cyclization Mechanisms

The rigid spirocyclic structure of this compound and its derivatives can facilitate unique intramolecular rearrangements.

Investigation of Cationic Rearrangement Processes (e.g.,evitachem.comchemshuttle.com-aryl migrations)

Recent research has demonstrated that related 2-oxaspiro[5.5]undecane-9-ones can be isolated as products of cationic smolecule.com-aryl migration reactions. dntb.gov.uaresearchgate.net These reactions proceed through a phenonium ion intermediate and are promoted by N-halosuccinimide (NXS) reagents activated by water, without the need for an acid, base, or transition-metal catalyst. dntb.gov.uaresearchgate.net This suggests that under specific conditions, the 1-oxaspiro[5.5]undecane framework could potentially undergo similar rearrangements. Computational studies on related spirocyclic systems, such as the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, have shown that rearrangements involving a 1,2-shift of either a carbon or oxygen atom are possible, with carbon migration being thermodynamically favored. rsc.org

Ring-Opening and Ring-Closing Metathesis in Spiro Systems

Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are powerful tools in synthetic chemistry. While direct ring-opening of the saturated rings in this compound via metathesis is not feasible, the introduction of unsaturation into the spirocyclic system would open the door to such transformations. For instance, the synthesis of diaza-spirocycles has been achieved using a ring-closing metathesis strategy. researchgate.net This highlights the potential for using metathesis reactions to modify and elaborate the 1-oxaspiro[5.5]undecane scaffold, should suitable unsaturated derivatives be prepared.

Functionalization and Derivatization Strategies

The this compound core is a versatile building block for the synthesis of more complex molecules. lookchem.com Its ketone functionality allows for a wide range of derivatization reactions, which are crucial for developing molecules with specific biological or physical properties. chemshuttle.com The synthesis of various multifunctionalized spirocyclic compounds can be achieved from a single spirocyclic ketone substrate. thieme-connect.com

Acylation and subsequent intramolecular cyclization are common strategies used to build upon the spirocyclic framework. acs.org For example, the reaction of a related spirocyclic amine with an acyl halide, followed by base-mediated cyclization, can lead to the formation of more complex, fused ring systems. acs.org

The rigid nature of the spirocyclic system provides a well-defined three-dimensional structure, making it an attractive scaffold for the attachment of pharmacophoric groups. thieme-connect.com

Introduction of Diverse Chemical Functionalities onto the Spiro Core

The strategic functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. The carbonyl group at the C-9 position is a key handle for introducing a wide array of chemical entities.

Common transformations of the ketone group include reduction to the corresponding alcohol, which can be further derivatized. For instance, the reduction of the ketone in the related 1-Oxaspiro[5.5]undecan-4-one can be achieved to form an alcohol. This hydroxyl group can then undergo oxidation to a carboxylic acid or be substituted by other functional groups through nucleophilic substitution reactions .

Furthermore, the carbon atoms alpha to the carbonyl group (C-8 and C-10) are susceptible to enolization, creating opportunities for alkylation and other C-C bond-forming reactions. While specific studies on the alkylation of this compound are not extensively documented, the principles of α-alkylation of cyclic ketones are well-established and applicable. The use of a strong base to generate the enolate followed by reaction with an alkyl halide would be a standard approach to introduce substituents at these positions.

The synthesis of 3-methylidene-1-oxaspiro[5.5]undecan-4-one derivatives demonstrates the introduction of an exocyclic double bond, a valuable functional group for further chemical manipulation through reactions such as Michael additions or cycloadditions. semanticscholar.orgmdpi.com

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties. Synthetic strategies often involve the construction of the spirocyclic system from functionalized precursors or the modification of a pre-existing spiro core.

One notable approach involves the Robinson annulation, a powerful method for the formation of six-membered rings. For instance, the synthesis of 3-heterospiro[5.5]undec-7-en-9-ones has been achieved by reacting 4-substituted heterocyclic aldehydes with methyl vinyl ketone. Subsequent hydrogenation of the enone system yields the saturated spiro[5.5]undecan-9-one derivatives. semanticscholar.org This methodology provides a versatile route to analogues with substituents on the heterocyclic ring.

Another strategy focuses on building the spirocyclic framework through intramolecular reactions. The synthesis of 1-oxaspiro[5.5]undecanes has been accomplished by the cyclization of a hydroxy-tosylate precursor, which itself was prepared from the reaction of a lithium acetylide derivative with a cyclohexanone (B45756). cdnsciencepub.com This approach allows for the introduction of substituents on the carbocyclic ring.

A multi-step synthesis has been developed to produce various 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones, including 1-oxaspiro[5.5]undecane derivatives. This sequence involves the reaction of a phosphonate (B1237965) with a ketone to form a dihydropyran-4-one, followed by a Michael addition and a Horner-Wadsworth-Emmons reaction. This method allows for the introduction of a variety of substituents at different positions of the heterocyclic ring. semanticscholar.orgmdpi.com

The following table summarizes some of the synthesized analogues and the key synthetic methods employed.

Compound NameStarting MaterialsKey Reaction TypeReference
3-Methylidene-2-phenyl-1-oxaspiro[5.5]undecan-4-oneDiethyl 2-oxopropylphosphonate, Cyclohexanone, Phenylmagnesium chloride, FormaldehydeHorner-Wadsworth-Emmons reaction, Michael addition semanticscholar.orgmdpi.com
2-Ethyl-3-methylidene-1-oxaspiro[5.5]undecan-4-oneDiethyl 2-oxopropylphosphonate, Cyclohexanone, Ethylmagnesium chloride, FormaldehydeHorner-Wadsworth-Emmons reaction, Michael addition mdpi.com
2-Butyl-3-methylidene-1-oxaspiro[5.5]undecan-4-oneDiethyl 2-oxopropylphosphonate, Cyclohexanone, n-Butylmagnesium chloride, FormaldehydeHorner-Wadsworth-Emmons reaction, Michael addition mdpi.com
3-Oxaspiro[5.5]undecan-9-one3-Oxaspiro[5.5]undec-7-en-9-oneHydrogenation semanticscholar.org
1-Oxaspiro[5.5]undecaneAcetylenic tosylate, CyclohexanoneIntramolecular cyclization cdnsciencepub.com

Structural and Conformational Analysis in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and vibrational spectroscopy provide detailed insights into atomic connectivity, spatial arrangement, and molecular vibrations.

Advanced NMR spectroscopy is a powerful, non-destructive technique for investigating the dynamic conformational equilibria of molecules in solution. nih.govcopernicus.org For spiroketals, variable-temperature ¹³C NMR studies are particularly revealing. cdnsciencepub.com

In the case of the related compound 1-oxaspiro[5.5]undecane, ¹³C NMR spectroscopy has shown that the compound is conformationally mobile at room temperature. cdnsciencepub.comcdnsciencepub.com It exists as a rapidly equilibrating mixture of a major and a minor conformer. cdnsciencepub.com As the temperature is lowered, the rate of interconversion slows, and the distinct signals for each conformer can be observed and assigned. cdnsciencepub.com At 298 K (room temperature), the spectrum shows averaged chemical shifts, but at 148 K, the individual signals for the two conformers become sharp and distinct. cdnsciencepub.com This dynamic behavior is significantly different from that of 1,7-dioxaspiro[5.5]undecane, which is conformationally rigid at room temperature, highlighting the influence of stereoelectronic effects. cdnsciencepub.comcdnsciencepub.com The increasing complexity of natural and synthetic compounds necessitates the use of advanced 1D and 2D NMR techniques for complete structural elucidation. researchgate.net

Table 1: Temperature-Dependent ¹³C NMR Observations for 1-Oxaspiro[5.5]undecane Data sourced from a study on the conformational analysis of 1-oxaspiro[5.5]undecanes. cdnsciencepub.com

TemperatureObservationImplication
298 K (Room Temp.)Averaged chemical shiftsRapid equilibrium between conformers on the NMR timescale.
148 K (Low Temp.)Distinct signals for two separate conformersSlowed interconversion, allowing for the observation of the individual major and minor conformers.

X-ray crystallography provides unambiguous, high-resolution data on the atomic and molecular structure of a compound in its crystalline state. wikipedia.orglibretexts.org By measuring the angles and intensities of diffracted X-rays, a three-dimensional electron density map of the crystal is produced, revealing precise atomic positions and bond lengths. wikipedia.org While a specific crystal structure for 1-Oxaspiro[5.5]undecan-9-one is not detailed, analysis of related spirocyclic architectures provides valuable structural paradigms.

For instance, X-ray analysis of derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione reveals common conformational motifs. researchgate.net In one such derivative, the 1,3-dioxane (B1201747) ring adopts a distorted envelope conformation, while the cyclohexane (B81311) ring maintains a highly symmetric chair conformation. researchgate.net These studies also elucidate intermolecular interactions, such as C–H···O and π···π stacking, which influence the packing of molecules within the crystal lattice. researchgate.net The determination of crystal structures for related compounds, such as spiroacetal (S)-22, has been crucial in confirming stereochemistry during total synthesis projects. researchgate.net

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. uni-siegen.demdpi.com These techniques are complementary: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from vibrations that change the molecule's polarizability. ksu.edu.sanih.gov

The resulting spectra provide a molecular "fingerprint," which is characteristic of the compound's structure. su.se Specific functional groups give rise to absorption or scattering bands in predictable regions of the spectrum. ksu.edu.sa Vibrations can be categorized as stretching (changes in bond length) or bending (changes in bond angle). su.se For a molecule like this compound, IR spectroscopy would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, in addition to C-O (ether) and C-C bond stretching and bending vibrations in the fingerprint region (below ~1300 cm⁻¹). su.se Raman spectroscopy would be particularly sensitive to the homo-nuclear bonds of the cyclohexane ring. ksu.edu.sa

Table 2: Principles of IR and Raman Spectroscopy This table summarizes the fundamental principles differentiating the two main types of vibrational spectroscopy. ksu.edu.sanih.gov

FeatureInfrared (IR) SpectroscopyRaman Spectroscopy
Phenomenon Absorption of lightInelastic scattering of light
Selection Rule Change in dipole momentChange in polarizability
Sensitivity Polar bonds (e.g., C=O, O-H, C-O)Non-polar, symmetric bonds (e.g., C-C, C=C)

Conformational Analysis and Stereoelectronic Effects

The preferred three-dimensional shape (conformation) of this compound is governed by a delicate balance of steric hindrance, which favors less crowded arrangements, and stabilizing stereoelectronic effects, which arise from favorable orbital interactions. wikipedia.orgbaranlab.org

The six-membered rings in spiro[5.5]undecane systems can, in principle, adopt several conformations, including the stable chair, the flexible boat, and the intermediate twist-boat (or skew-boat) forms. upenn.eduwikipedia.org The chair conformation is typically the most stable for cyclohexane rings as it minimizes both angle strain and torsional strain by staggering all adjacent C-H bonds. upenn.edubyjus.com The boat conformation is destabilized by steric strain between "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.org The twist-boat conformation alleviates some of this strain and is lower in energy than the pure boat form but generally higher in energy than the chair. libretexts.orglibretexts.org

Computational studies on the related 1,7-dioxaspiro[5.5]undecane show that the most stable conformation is one where both six-membered rings adopt chair conformations. mst.edunih.gov This all-chair conformer is calculated to be more than 2 kcal/mol more stable than other conformers where one ring adopts a boat or twist-boat conformation. mst.edunih.gov As observed in NMR studies, 1-oxaspiro[5.5]undecane exists as an equilibrating mixture of conformers, indicating a smaller energy difference between its stable forms compared to the rigid 1,7-dioxaspiro[5.5]undecane. cdnsciencepub.com

A key stereoelectronic factor governing the stability and geometry of spiroketals is the anomeric effect. wikipedia.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) to occupy an axial position, despite potential steric hindrance. wikipedia.orgscripps.edu This preference is explained by a stabilizing hyperconjugation interaction between a lone pair on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C-O bond. wikipedia.org

In spiroketals like 1,7-dioxaspiro[5.5]undecane, the conformation that places both oxygens in axial positions relative to the other ring is strongly favored because it benefits from two such stabilizing anomeric interactions (one endo-anomeric and one exo-anomeric). cdnsciencepub.comchemtube3d.com This dual stabilization is a primary reason for the high conformational rigidity of this molecule. cdnsciencepub.com The comparison with 1-oxaspiro[5.5]undecane, which has only one oxygen at the spiro-center and is conformationally mobile, serves as a powerful demonstration of the anomeric effect's importance in dictating the conformational landscape of acetals and ketals. cdnsciencepub.comcdnsciencepub.com The stability order in spiroketals is generally axial-axial > axial-equatorial > equatorial-equatorial, directly reflecting the number of anomeric effects present. chemtube3d.com

Experimental and Theoretical Validation of Conformational Models

The conformational analysis of spirocyclic systems, including 1-oxaspiro[5.5]undecane derivatives, relies on a synergistic approach that combines experimental data with theoretical calculations to validate proposed structural models. The unique three-dimensional structure of the spiro[5.5]undecane framework, which typically consists of two six-membered rings in chair conformations, presents a complex conformational landscape that requires rigorous investigation .

Detailed research into the conformational behavior of these compounds has been effectively carried out using nuclear magnetic resonance (NMR) spectroscopy, particularly temperature-dependent ¹³C NMR studies. cdnsciencepub.com These experimental techniques provide direct evidence of the dynamic processes and conformational equilibria present in the molecule. For instance, studies on the parent compound, 1-oxaspiro[5.5]undecane, have shown that it exists as a rapidly equilibrating mixture of a major and a minor conformer at room temperature. cdnsciencepub.com However, at low temperatures, the energy barrier to inversion is high enough that the distinct conformers can be observed and characterized, providing clear experimental validation of the theoretical conformational models. cdnsciencepub.com

The chemical shifts observed in ¹³C NMR spectra serve as a powerful probe for conformational analysis. The assignments for 1-oxaspiro[5.5]undecane are often referenced against related structures like 1,7-dioxaspiro[5.5]undecane and spiro[5.5]undecane to accurately map the electronic environment of each carbon atom within the specific conformation. cdnsciencepub.com

¹³C NMR Chemical Shift Assignments (δ, ppm) for 1-Oxaspiro[5.5]undecane and Reference Compounds cdnsciencepub.com
Carbon Position1-Oxaspiro[5.5]undecane (at 298 K)1,7-Dioxaspiro[5.5]undecane (at 298 K)Spiro[5.5]undecane (at 298 K)
C2/C1161.661.638.9
C3/C1026.526.122.2
C4/C926.126.128.1
C5/C838.2-38.9
C6 (Spirocenter)73.894.134.1
C731.7-38.9

Complementing these experimental techniques, theoretical and computational methods are employed to predict molecular geometries, stable conformations, and energetic profiles. While detailed computational studies specifically for this compound are not extensively published, predictive tools can generate data for properties that are intrinsically linked to the molecule's three-dimensional structure. One such property is the Predicted Collision Cross Section (CCS), which relates to the shape and size of an ion and can be validated experimentally through ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺169.12232136.5
[M+Na]⁺191.10426140.5
[M-H]⁻167.10776141.6
[M+K]⁺207.07820140.4
[M]⁺168.11449129.3

The convergence of experimental data, such as variable-temperature NMR, with theoretical predictions provides a robust framework for understanding the complex stereochemistry and conformational dynamics inherent to the this compound structure.

Computational and Theoretical Investigations of 1 Oxaspiro 5.5 Undecan 9 One

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional structure and thermodynamic stability of different conformations of 1-Oxaspiro[5.5]undecan-9-one. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and relative energies of molecular conformers. It has been successfully applied to complex spirocyclic systems, including derivatives of oxaspiro[5.5]undecane. acs.orgrsc.org For a molecule like this compound, which has two fused six-membered rings, various conformations such as chair-chair, chair-boat, and twist-boat are possible.

DFT calculations, employing functionals like B3LYP or M06-2X with basis sets such as 6-31+G(d,p) or 6-311+G(d), are used to perform geometry optimizations. mst.eduanu.edu.au This process finds the lowest energy arrangement of the atoms for each potential conformer. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

Studies on closely related spiroacetals, such as 1,7-dioxaspiro[5.5]undecane, have shown that DFT can reliably predict the optimized geometries and relative stabilities of various isomers. mst.edu For instance, research on a 1,5-dioxaspiro[5.5]undecane derivative demonstrated excellent agreement between bond lengths and angles predicted by DFT and those determined experimentally via X-ray crystallography. mdpi.com These calculations reveal the energetic cost of conformational changes, for example, the energy difference between an all-chair conformation and a twist-boat conformation, which is crucial for understanding the molecule's dynamic behavior. mst.edu

Table 1: Common DFT Methodologies for Spirocycle Conformational Analysis

Component Description Examples
Functional Approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP, M06-2X
Basis Set A set of mathematical functions used to build the molecular orbitals. 6-31G(d), 6-31+G(d,p), 6-311+G(d)
Task The type of calculation performed. Geometry Optimization, Frequency Calculation

| Output | The primary data obtained from the calculation. | Optimized 3D Coordinates, Relative Energies (ΔE), Vibrational Frequencies |

This interactive table summarizes common methods used in DFT studies.

While DFT is a robust method, higher-level ab initio calculations are often employed to refine the energetic predictions. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular choice for including electron correlation effects more accurately than standard DFT functionals. arxiv.org

A common strategy involves performing geometry optimizations using a cost-effective DFT method, followed by single-point energy calculations with MP2 and a larger, more flexible basis set, such as the correlation-consistent aug-cc-pVXZ family (where X = D, T, Q). mst.edu This approach provides a more precise calculation of the relative gas-phase energetics between different conformers. mst.edu For example, in studies of 1,7-dioxaspiro[5.5]undecane, MP2 calculations with large basis sets were essential for confirming that the conformer with both rings in a chair conformation and both oxygens in axial positions is the most stable by a significant margin (>2 kcal mol⁻¹). mst.edu These higher-level methods are critical when subtle energy differences dictate the conformational equilibrium or reactivity of the molecule. arxiv.org

Prediction of Reactivity and Reaction Mechanisms

Theoretical chemistry is instrumental in predicting how and why chemical reactions occur. By analyzing the electronic structure of reactants and mapping out reaction pathways, chemists can anticipate a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals can predict the feasibility and regioselectivity of a reaction.

For this compound, the LUMO is expected to be localized around the carbonyl group (C=O), making it the primary site for nucleophilic attack. The HOMO would likely be associated with the oxygen atom of the tetrahydropyran (B127337) ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests lower reactivity. anu.edu.au

In computational studies of related cyclic compounds, FMO analysis has been used to explain reactivity in cycloaddition reactions. anu.edu.au For instance, a large HOMO-LUMO gap was calculated for a diene embedded in a bicyclic framework, successfully explaining its low reactivity toward many dienophiles. anu.edu.au Furthermore, FMO analysis can be correlated with electronic spectra; calculations on a dioxaspiro derivative showed that the observed UV-Vis transitions correspond to electron promotions from the HOMO to the LUMO (π → π* and n → π* transitions). mdpi.com

Table 2: Interpreting FMO Analysis for Reactivity

FMO Parameter Implication for Reactivity
High HOMO Energy Indicates a better electron donor (more nucleophilic).
Low LUMO Energy Indicates a better electron acceptor (more electrophilic).
Small HOMO-LUMO Gap Suggests higher reactivity and a "softer" molecule.

| Orbital Overlap | The spatial alignment of HOMO and LUMO determines the reaction pathway and stereochemistry. |

This interactive table outlines how FMO parameters predict chemical behavior.

To fully elucidate a reaction mechanism, computational chemists map the entire potential energy surface connecting reactants to products. The most critical point on this path is the transition state (TS), which represents the maximum energy barrier that must be overcome for the reaction to proceed.

Locating the TS structure and calculating its energy (the activation energy, ΔG‡) is a standard procedure for validating a proposed mechanism. For a reaction involving this compound, such as the reduction of its ketone group by a hydride, a theoretical study would involve:

Optimizing the geometries of the reactant complex (e.g., spiroketone and NaBH₄).

Locating the transition state structure for the hydride transfer.

Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

Optimizing the geometry of the product.

Studies on complex reactions like the Diels-Alder have used this approach to calculate the Gibbs free energy barriers, demonstrating why some reactions are kinetically feasible while others are not. anu.edu.au This analysis provides a quantitative understanding of reaction rates and selectivity.

Table 3: Information Gained from Transition State Analysis

Parameter Definition Significance
Transition State (TS) Structure The highest energy point on the minimum energy path from reactant to product. Reveals the geometry of the molecule at the moment of bond-making/breaking.
Activation Energy (ΔE‡ or ΔG‡) The energy difference between the reactants and the transition state. Determines the kinetic rate of the reaction; a higher barrier means a slower reaction.

| Imaginary Frequency | A negative vibrational frequency at the TS. | Confirms the structure is a true transition state and shows the atomic motion along the reaction coordinate. |

This interactive table details the key outputs of a transition state calculation.

Theoretical Prediction of Spectroscopic Parameters for Research Validation

A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure confirmation and the interpretation of experimental results.

For this compound, various spectroscopic parameters can be calculated. Theoretical prediction of the ¹³C and ¹H Nuclear Magnetic Resonance (NMR) spectra is particularly valuable. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, can calculate NMR chemical shifts. mst.edu These predicted shifts for different possible conformers or isomers can be compared with experimental spectra to make definitive structural assignments, a technique that has been successfully used to distinguish between isomers of related spirocycles. mst.educdnsciencepub.com

Similarly, infrared (IR) vibrational frequencies can be calculated to help assign peaks in an experimental IR spectrum. mdpi.com Time-dependent DFT (TD-DFT) can predict electronic transitions, which can be compared to UV-Vis spectra. mdpi.com Another example is the prediction of mass spectrometry parameters. For this compound, theoretical methods have been used to calculate the collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu These predicted CCS values are used in ion mobility-mass spectrometry to help identify the compound in complex mixtures. uni.lu

Table 4: Predictable Spectroscopic Parameters and Associated Methods

Spectroscopy Type Predicted Parameter(s) Typical Computational Method
NMR Chemical Shifts (δ), Coupling Constants (J) GIAO-DFT
Infrared (IR) Vibrational Frequencies, Intensities DFT Frequency Calculation
UV-Visible Excitation Energies, Oscillator Strengths Time-Dependent DFT (TD-DFT)

| Mass Spectrometry | Collision Cross Section (CCS) | CCS Prediction Software (e.g., CCSbase) |

This interactive table shows the link between computational methods and predictable spectroscopic data.

Computation of NMR Chemical Shifts for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. However, for conformationally flexible molecules such as spirocycles, assigning specific signals to distinct conformations can be challenging. Computational methods, particularly the calculation of NMR chemical shifts, provide an invaluable bridge between theoretical structures and experimental spectra.

Detailed computational studies on the parent compound, 1-oxaspiro[5.5]undecane, demonstrate the utility of this approach. Experimental ¹³C NMR studies at varying temperatures revealed that the compound exists as a dynamic equilibrium between two chair-chair conformers. cdnsciencepub.comcdnsciencepub.com At room temperature (298 K), the spectra show averaged signals due to rapid interconversion. cdnsciencepub.com However, at low temperatures (148 K), the exchange slows sufficiently to allow for the observation of distinct signals for the major (conformer 1a ) and minor (conformer 1b ) isomers. cdnsciencepub.com

The assignment of these conformers was rigorously confirmed through comparison with conformationally rigid tert-butyl substituted analogues. cdnsciencepub.com Theoretical calculations of NMR chemical shifts, often using methods like Gauge-Independent Atomic Orbital (GIAO), can be employed to predict the spectra for various possible conformers. acs.orgnih.gov By comparing the calculated shifts for each optimized geometry with the experimental low-temperature data, a definitive conformational assignment can be made. For 1-oxaspiro[5.5]undecane, conformer 1a , where the oxygen atom is in an axial position relative to the cyclohexane (B81311) ring, was identified as the major, more stable conformer. cdnsciencepub.com This stability is influenced by steric and stereoelectronic effects within the spirocyclic system. cdnsciencepub.com

A similar methodology would be applied to this compound. The different conformers would be computationally modeled, their geometries optimized, and their respective ¹³C NMR chemical shifts calculated. The resulting theoretical data would then be correlated with experimental spectra to assign the observed signals and determine the predominant conformation in solution.

Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Conformers of 1-Oxaspiro[5.5]undecane

Carbon AtomConformer 1a (Major, 148 K)Conformer 1b (Minor, 148 K)Averaged (298 K)
C238.136.537.7
C318.920.319.3
C425.825.225.6
C562.658.161.4
C6 (Spiro)73.075.673.7
C733.729.232.6
C825.820.324.5
C1033.736.534.4
C1166.966.866.8

Data sourced from a ¹³C NMR study on 1-oxaspiro[5.5]undecane in a CD₂Cl₂:CF₂Br₂ solvent mixture. cdnsciencepub.com

Simulation of Vibrational Frequencies for Experimental Correlation

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides key information about the functional groups present in a molecule. The correlation of experimental vibrational spectra with theoretically simulated frequencies offers a detailed confirmation of molecular structure. This is accomplished by performing quantum chemical calculations, typically using Density Functional Theory (DFT), to compute the harmonic vibrational frequencies of a molecule's optimized geometry. mst.edumdpi.com

For a molecule like this compound, the most prominent feature in its IR spectrum would be the stretching vibration of the ketone (C=O) group. Studies on related oxaspirocyclic ketones show this strong absorption band typically appears in the region of 1700-1745 cm⁻¹. mdpi.com

In a detailed computational study of a complex 1,5-dioxaspiro[5.5]undecane derivative, researchers used the DFT/B3LYP method with a 6-311G(d,p) basis set to calculate the vibrational frequencies. mdpi.com The calculated wavenumbers are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.96 for the B3LYP/6-311G(d,p) level of theory) to improve the correlation with experimental data. mdpi.com This approach allows for the precise assignment of various vibrational modes, including C-O stretching, C-H bending, and the characteristic C=O stretch, confirming the proposed structure. mdpi.com

Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Spirocyclic Compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
O-H Stretch33833388Water of hydration
C-H Stretch (Aromatic)31063126Benzimidazole ring C-H
C=O Stretch~1705-1745-Dioxane ring carbonyl
C-O Stretch~1126-1204-Dioxane ring ether

Data illustrates the correlation methodology using values for a 1,5-dioxaspiro[5.5]undecane derivative and typical ranges for related spiro ketones. mdpi.commdpi.com

Solvent Effects and Their Computational Modeling (e.g., Polarized Continuum Models)

The conformation and reactivity of a molecule can be significantly influenced by the solvent. Computational chemistry models these effects to provide a more accurate picture of molecular behavior in solution. Polarized Continuum Models (PCMs) are a widely used class of implicit solvation models. acs.orgnih.govmst.edu In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. The model calculates the electrostatic interactions between the solute and the polarized solvent.

High-level electronic structure calculations are first performed to determine the relative energies of different conformers in the gas phase. mst.edu Then, PCM calculations are used to compute a solvation correction for each conformer in various solvents. acs.orgmst.edu This correction is added to the gas-phase energy to estimate the relative energies and, therefore, the conformational equilibrium in solution. mst.edu

For instance, computational studies on 1,7-dioxaspiro[5.5]undecane, an analogue of the target compound, have utilized this methodology. acs.orgnih.govmst.edu The relative energies of its low-lying conformers were calculated in the gas phase using Møller-Plesset perturbation theory (MP2) and in four different solvents (THF, dichloromethane, acetone, and DMSO) using PCM corrections at the B3LYP/6-311+G(d) level. acs.orgnih.gov These calculations demonstrated that while the most stable conformer (with both oxygens in axial positions) remained the most stable in all solvents, the relative energies of less stable conformers were altered by the solvent's polarity, highlighting the importance of including solvent effects in theoretical analyses. acs.orgnih.govmst.edu

Calculated Relative Energies (kcal/mol) of 1,7-Dioxaspiro[5.5]undecane Conformers

ConformerDescriptionGas Phase (MP2)In THF (PCM)In DMSO (PCM)
2AChair-Chair (ax, ax)0.000.000.00
2BChair-Chair (ax, eq)2.782.672.64
2CChair-Chair (eq, eq)5.024.814.75
2DTwist-Boat/Chair3.583.062.92

Relative energies of 1,7-dioxaspiro[5.5]undecane conformers calculated in the gas phase and estimated in solvents using a Polarized Continuum Model (PCM). The data shows the stabilization of more polar conformers in solvents with higher dielectric constants. acs.orgmst.edu

Applications of 1 Oxaspiro 5.5 Undecan 9 One As a Synthetic Building Block

Construction of Complex Organic Molecules

The inherent structural rigidity and defined orientation of substituents make 1-Oxaspiro[5.5]undecan-9-one an attractive starting point for the synthesis of intricate molecular architectures. tandfonline.com

Use in the Synthesis of Spirocyclic Scaffolds for Natural Product Synthesis Research

Spiroketals, a class of compounds to which this compound belongs, are prevalent motifs in a wide array of biologically active natural products. The spiroketal core provides a rigid scaffold that dictates the spatial arrangement of peripheral functional groups, which is often crucial for their biological activity. nih.gov The synthesis of such complex natural products frequently involves the construction of spirocyclic frameworks, and building blocks like this compound can serve as key intermediates in these synthetic endeavors. nih.govlew.ro

The synthesis of spirocyclic ethers, including the 1-oxaspiro[5.5]undecane framework, can be achieved through various methods, such as tandem ring-closure reactions of acyclic precursors. researchgate.net These strategies allow for a significant increase in molecular complexity, generating multiple stereocenters in a controlled manner. The development of stereoselective methods to access these scaffolds is of paramount importance, as the biological function of many natural spiroketals is highly dependent on their stereochemistry. nih.gov

Intermediacy in the Preparation of Scaffolds for Medicinal Chemistry Investigations

The spirocyclic framework is increasingly recognized as a privileged scaffold in drug discovery due to its unique three-dimensional nature, which can lead to improved pharmacological properties. acs.org Derivatives of 1-oxaspiro[5.5]undecane have been identified as key intermediates in the synthesis of novel therapeutic agents. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as potent dual ligands for the μ-opioid receptor and the σ1 receptor, showing promise for the development of safer and more effective analgesics. lookchem.comoakwoodchemical.comresearchgate.net

Furthermore, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases. The rigid spirocyclic core of these compounds plays a crucial role in their interaction with biological targets. wikipedia.org The functional groups on the 1-oxaspiro[5.5]undecane scaffold, such as the ketone at the 9-position, provide a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. mdpi.comnih.gov The synthesis of these scaffolds often involves multi-step sequences where the spirocyclic core is constructed and subsequently functionalized. acs.orgmdpi.com

Spirocyclic Scaffold DerivativeTherapeutic Target/ApplicationKey Research FindingCitation
1-Oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor / σ1 ReceptorShowed a balanced dual profile with potent analgesic activity. lookchem.comoakwoodchemical.com
1-Oxa-4,9-diazaspiro[5.5]undecane-based ureasSoluble Epoxide Hydrolase (sEH)Exhibited excellent sEH inhibitory activity and bioavailability, suggesting potential for treating chronic kidney diseases.
1-Oxa-9-azaspiro[5.5]undecaneMmpL3 protein of M. tuberculosisShowed high activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis. nih.gov

Role in Advanced Materials Science Research

The unique structural features of spiro compounds also make them intriguing candidates for applications in materials science.

Spiro Compounds as Crosslinkers for Polymer and Hydrogel Development

While specific research on this compound as a crosslinker is not extensively documented in the available literature, related spiro compounds have demonstrated significant potential in this area. For example, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a well-known crosslinking agent. lew.roresearchgate.net This diallyl acetal (B89532) can react with diols or diacids to form crosslinked polymers and has been used in the synthesis of hydrogels. researchgate.net These hydrogels can exhibit stimuli-responsive properties, making them "smart" materials with potential applications in drug delivery and tissue engineering. nih.gov The incorporation of the spiroacetal moiety can impart biodegradability and biocompatibility to the resulting polymer networks. researchgate.net

The general principle involves the functional groups on the spirocyclic core participating in polymerization reactions, leading to the formation of three-dimensional polymer networks. The rigidity of the spiro junction can influence the mechanical and thermal properties of the resulting materials. acs.org

Development and Study of Modified 1 Oxaspiro 5.5 Undecan 9 One Derivatives and Analogues

Structural Modifications of the Oxaspiro Ring System

A primary structural modification of the 1-oxaspiro[5.5]undecane system involves the introduction and subsequent reduction of unsaturation within the carbocyclic ring. The Robinson annelation is a cornerstone method for constructing the spiro[5.5]undecane core. smolecule.com This process, which involves treating appropriate heterocyclic aldehydes with methyl vinyl ketone, typically yields an unsaturated intermediate, such as 3-oxaspiro[5.5]undec-7-en-9-one. semanticscholar.org

This unsaturated ketone serves as a key precursor to the fully saturated system. The conversion is accomplished through catalytic hydrogenation, a reaction that reduces the carbon-carbon double bond. smolecule.comsemanticscholar.org This two-step sequence—annelation followed by hydrogenation—allows for controlled access to both the unsaturated and saturated versions of the oxaspiro ring system, effectively providing two distinct structural platforms for further derivatization. The hydrogenation is typically performed using a palladium on charcoal (Pd/C) catalyst under hydrogen pressure. smolecule.comsemanticscholar.org

Incorporation of Additional Heteroatoms into the Spiroframework (e.g., Diaza-, Dioxa-, Thiaspiro Derivatives)

Expanding the chemical diversity of the spiro[5.5]undecane framework has been achieved by incorporating additional heteroatoms, leading to a variety of diaza-, dioxa-, and thiaspiro derivatives.

Dioxaspiro Derivatives: Research into dioxaspiro analogues has led to the synthesis of compounds like 1,5-dioxaspiro[5.5]undecane-2,4-diones. For instance, various 3-benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been synthesized and characterized. The synthesis involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with substituted benzaldehydes. researchgate.net X-ray crystallography studies of these derivatives have provided insight into how different substituents influence their solid-state packing and intermolecular interactions. researchgate.net

Table 1: Synthesized 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives and Their Crystal Structures

Compound Name Crystal System Space Group Reference
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Orthorhombic Pna21 researchgate.net
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Triclinic P-1 researchgate.net

Diaza- and Oxa-Diazaspiro Derivatives: The introduction of nitrogen atoms has yielded a rich class of compounds with significant biological relevance. A notable example is the development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been investigated as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R). acs.orgnih.gov This dual activity is a strategy aimed at developing potent analgesics with improved safety profiles compared to traditional opioids. acs.orgnih.gov The synthesis of this scaffold is versatile, often starting from N-Boc-piperidone and proceeding through epoxide formation, ring-opening with an arylamine, acylation, and intramolecular cyclization. acs.org

Other diazaspiro systems, such as 1,9-diazaspiro[5.5]undecanes and 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, have also been synthesized and studied. nih.govresearchgate.net The 1,9-diazaspiro[5.5]undecane core is found in compounds developed for various therapeutic areas, including pain and obesity. nih.gov

Thiaspiro Derivatives: The replacement of the ring oxygen with sulfur has been explored to create thiaspiro analogues. The synthesis of 3-thiaspiro[5.5]undecan-9-one was achieved via Robinson annelation using 2H-tetrahydrothiopyran-4-carboxaldehyde, followed by catalytic hydrogenation. semanticscholar.org The hydrogenation of the sulfur-containing intermediate required more forcing conditions (elevated temperature and longer reaction time) compared to its oxygen analogue, a phenomenon attributed to the catalyst-poisoning effect of the sulfur atom. semanticscholar.org

Systematic Investigation of Substituent Effects on Reactivity and Structure

The systematic variation of substituents on the spiro framework is a classical strategy to fine-tune the chemical and biological properties of these molecules.

In the case of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, the substitution pattern on the appended benzylidene group has a profound effect on the crystal packing. For example, the 3-(2,3,4-trimethoxybenzylidene) derivative exhibits intermolecular C–H···O and C–H···π interactions, whereas the 3-(3,4,5-trimethoxybenzylidene) isomer shows additional π···π stacking interactions in its crystal structure. researchgate.net

For the biologically active 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series, extensive structure-activity relationship (SAR) studies have been conducted. These investigations revealed that for optimal dual MOR agonism and σ₁R antagonism, specific substitution patterns are preferred. The best profiles were generally obtained with:

A phenethyl group at position 9. nih.gov

A substituted pyridyl moiety at the aryl position 4. nih.gov

Small alkyl groups at position 2. nih.gov One of the most promising compounds from this series, 15au , demonstrated a balanced profile and potent analgesic activity in preclinical models. nih.gov

Similarly, SAR studies on 1,9-diazaspiro[5.5]undecane derivatives, explored as acetyl-CoA carboxylase (ACC) inhibitors, showed that substitution at the N-1 position, while improving permeability, often led to a significant loss of inhibitory activity. nih.gov

Exploration of Chiral Analogues and Their Synthetic Access

The spiro center of these molecules is a point of chirality, and the development of stereoselective syntheses to access enantiomerically pure analogues is a key area of research.

One approach involves using chiral starting materials. For example, optically active spirolactones have been prepared from derivatives of the amino acid L-3-nitrotyrosine. mdpi.com The synthesis of the chiral lactone (2R)-2-(2-hydroxyethyl)-1-oxaspiro[5.5]undecan-4-one has also been described, highlighting the ability to generate specific stereoisomers.

Asymmetric synthesis strategies have been developed for diazaspiro systems. A highly efficient route to the 1,8-diazaspiro[5.5]undecane system starts from 2-cyano-6-phenyloxazolopiperidine, which is derived from the chiral pool. researchgate.net Another method involves the diastereoselective cyclization of chiral non-racemic bicyclic lactams, prepared from (R)-phenylglycinol, into spiro lactams with high diastereoselectivity upon treatment with aluminum trichloride. researchgate.net Furthermore, a stereoselective synthesis of 2,4-diazaspiro[5.5]undecane derivatives has been achieved via a base-promoted [5+1] double Michael addition, where the cyclohexanone (B45756) unit of the resulting spirocycle preferentially adopts a chair conformation. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name
1-Oxaspiro[5.5]undecan-9-one
3-Oxaspiro[5.5]undec-7-en-9-one
3-Thiaspiro[5.5]undecan-9-one
1,5-Dioxaspiro[5.5]undecane-2,4-dione
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane
1,9-Diazaspiro[5.5]undecane
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone
(2R)-2-(2-hydroxyethyl)-1-oxaspiro[5.5]undecan-4-one
1,8-Diazaspiro[5.5]undecane
Methyl vinyl ketone
2H-Tetrahydrothiopyran-4-carboxaldehyde
N-Boc-piperidone
2-Cyano-6-phenyloxazolopiperidine
(R)-Phenylglycinol

Future Directions in 1 Oxaspiro 5.5 Undecan 9 One Research

Innovative Catalyst Development for Spirocyclization

The enantioselective synthesis of spiroketals, including the 1-oxaspiro[5.5]undecane framework, is a critical area of research, as the stereochemistry of these compounds often dictates their biological activity. The development of innovative catalysts is central to achieving high stereoselectivity and yields.

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in asymmetric synthesis. An asymmetric 'clip-cycle' reaction has been developed for synthesizing spirocyclic tetrahydropyrans with high enantioselectivity (up to 99%) using CPAs. whiterose.ac.uk This strategy involves the intramolecular oxa-Michael cyclization of α,β-unsaturated thioesters, which are ideal substrates in terms of reactivity and the potential for enantioselectivity. whiterose.ac.uk Further research into novel CPA derivatives, such as those with H8-BINOL scaffolds, has shown promise in improving both yield and enantioselectivity (80-92% ee) for the synthesis of chiral β-iodo spiroketones. rsc.org

Strongly acidic and confined catalysts, like imidodiphosphorimidate (IDPi), are also being explored for catalytic enantioselective spirocyclization reactions, particularly for Diels-Alder reactions to form spiro[5.5]undecane skeletons. rsc.org Additionally, the use of metal-based catalysts continues to evolve. Silver(I) complexes, for instance, have been utilized in the rearrangement of alkynyl cyclobutanol (B46151) to generate spiroketones. rsc.org The stability and efficiency of these catalysts can be enhanced through the use of specific ligands, such as 1,10-phenanthroline (B135089). smolecule.com

Catalyst TypeApplicationKey FindingsReference
Chiral Phosphoric Acids (CPA) Asymmetric 'clip-cycle' reaction for spirocyclic THPsAchieved high enantioselectivity (up to 99%). whiterose.ac.uk
H8-BINOL derived Phosphoric Acid Synthesis of chiral β–iodo spiroketonesGood to excellent enantioselectivity (80-92% ee) and yield (69-95%). rsc.org
Imidodiphosphorimidate (IDPi) Enantioselective spirocyclization Diels-Alder reactionsEffective for creating spiro[5.5]undecane skeletons. rsc.org
Silver(I) Complexes Rearrangement of alkynyl cyclobutanol to spiroketonesLigands like 1,10-phenanthroline improve catalyst stability. rsc.orgsmolecule.com

Exploration of Sustainable and Environmentally Benign Synthesis Methods

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 1-Oxaspiro[5.5]undecan-9-one. The goal is to develop methods that are not only efficient but also minimize environmental impact.

One promising approach is the use of telescoped flow processes. A sustainable flow process for synthesizing a chiral spiroketone intermediate has been developed, which combines a ring-closing metathesis and a hydrogenation step using a single catalyst (Hoveyda-Grubbs 2nd generation). rsc.org This method significantly reduces costs by 70% and lowers the process mass intensity (PMI) by 60% compared to traditional batch procedures. rsc.org The elimination of intermediate separation and purification steps makes such methodologies highly desirable. rsc.org

Microwave-assisted synthesis offers another green alternative to conventional heating methods. For example, the synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives using microwave irradiation resulted in yields of 78-92% and dramatically reduced reaction times. smolecule.com This technique provides superior efficiency and maintains excellent product purity. smolecule.com

Furthermore, the development of one-pot procedures using immobilized, site-isolated catalysts represents an innovative and atom-efficient strategy. smolecule.com These reactions often use water as the only byproduct, highlighting their environmentally benign nature. smolecule.com The use of water-based binders, synthesized from compounds like 3,9-divinyl-2,4,8,10-tetraoxaspiro-[5.5]-undecane, in applications such as lithium-sulfur batteries, also points towards the broader trend of developing greener materials and processes. mdpi.com

Sustainable MethodDescriptionAdvantagesReference
Telescoped Flow Process Combines multiple reaction steps (e.g., metathesis, hydrogenation) in a continuous flow system with a single catalyst.Reduced cost (70% saving), lower PMI (60% decrease), enhanced throughput, no intermediate separation. rsc.org
Microwave-Assisted Synthesis Uses microwave energy to heat reactions, accelerating reaction rates.High yields (78-92%), drastically reduced reaction times, excellent product purity. smolecule.com
One-Pot, Site-Isolated Catalysis Utilizes immobilized catalysts to perform multiple transformations in a single reaction vessel.Atom-efficient, water as the only byproduct, operationally convenient. smolecule.com

Advanced In Situ Spectroscopic Monitoring of Spiroketone Reactions

Understanding the intricate mechanisms and kinetics of spirocyclization reactions is crucial for their optimization and control. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are invaluable tools for this purpose.

The ability to describe the complexity of reaction mechanisms relies heavily on the application of such advanced analytical methods. nih.gov For instance, in the development of telescoped flow processes for spiroketone synthesis, real-time reaction monitoring via process analytical technology (PAT) is a key benefit. rsc.org This allows for precise control over reaction conditions and immediate detection of any deviations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reaction progress. The formation of key intermediates, such as an iminium intermediate in certain asymmetric transformations, has been confirmed by 1H NMR spectroscopy monitoring. rsc.org This level of insight allows chemists to better understand reaction pathways and optimize conditions to favor the desired product. As these techniques become more sophisticated, they will enable a deeper understanding of the molecular-scale complexities of spiroketone formation. nih.gov

Integration of Machine Learning and AI in Spirocyclic Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the field of chemical synthesis. nih.govresearchgate.net These computational tools can process vast amounts of chemical data to predict reaction outcomes, design novel molecules, and plan efficient synthetic routes, significantly accelerating the discovery and development process. mdpi.comengineering.org.cn

In the context of spirocyclic compounds, AI can be employed for several key tasks:

Retrosynthesis Prediction : AI-driven tools can propose synthetic routes for complex target molecules like this compound by recursively breaking them down into simpler, commercially available precursors. engineering.org.cn This automated approach can uncover novel and more efficient pathways that might be overlooked by human chemists. researchgate.net

Reaction Optimization : Machine learning models can predict reaction yields and selectivity with high accuracy, sometimes even surpassing the judgment of experienced chemists. mdpi.com This predictive power allows for the rapid screening of different catalysts, solvents, and reaction conditions to identify the optimal parameters for a given spirocyclization.

Novel Compound Design : AI algorithms can generate new chemical structures with desired properties. nih.govresearchgate.net For spirocyclic compounds, this could involve designing molecules with specific biological activities or improved physical properties. By integrating these design tools with automated synthesis platforms, the entire process from concept to creation can be streamlined. nih.gov

AI/ML ApplicationDescriptionImpact on Spirocyclic ResearchReference
Retrosynthesis Prediction AI algorithms learn from reaction data to propose viable synthetic pathways for target molecules.Accelerates the planning of syntheses for complex spiroketones and may reveal novel routes. engineering.org.cn
Reaction Yield/Selectivity Prediction ML models are trained to predict the outcome of chemical reactions under various conditions.Enables efficient screening of catalysts and conditions to optimize spirocyclization reactions. mdpi.com
Automated Synthesis Integration of AI with robotic platforms to execute and optimize chemical reactions automatically.Facilitates high-throughput screening and rapid development of new spirocyclic compounds. nih.govmdpi.com
Novel Compound Generation Deep learning models design new molecules with desired physicochemical or biological properties.Can be used to design novel this compound derivatives for specific applications. nih.govresearchgate.net

Q & A

Q. How to ensure reproducibility in spirocyclic compound synthesis?

  • Methodological Answer :
  • Detailed supplementary information : Include step-by-step protocols, spectral raw data, and crystallographic files .
  • Standardized reporting : Adhere to Beilstein Journal guidelines for experimental sections (e.g., limiting main text to 5 key compounds, with others in SI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.